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4-Fluoro-3-methyl-5-(trifluoromethyl)aniline

Catalog No.
S898684
CAS No.
1373920-72-9
M.F
C8H7F4N
M. Wt
193.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methyl-5-(trifluoromethyl)aniline

CAS Number

1373920-72-9

Product Name

4-Fluoro-3-methyl-5-(trifluoromethyl)aniline

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)aniline

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

InChI

InChI=1S/C8H7F4N/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3H,13H2,1H3

InChI Key

HNXLESNHAMSHBA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)N

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)N

Currently Available Information:

Potential Applications (Based on Structural Similarities):

  • Fluorine Substitution: The presence of fluorine atoms can introduce unique properties like enhanced lipophilicity (fat solubility) and metabolic stability, which are desirable traits in drug discovery .
  • Trifluoromethyl Group: The trifluoromethyl group (-CF3) is a common electron-withdrawing group that can influence the reactivity of the molecule. It can also enhance binding affinity to biological targets .

These features suggest 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline could be a candidate molecule for investigation in various fields, such as:

  • Medicinal Chemistry: The molecule's structure might hold potential for development into new drugs, especially considering the desirable properties mentioned earlier.
  • Material Science: Fluorinated aromatic compounds are sometimes used in the development of functional materials due to their specific properties .

4-Fluoro-3-methyl-5-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a trifluoromethyl group attached to an aniline backbone. Its molecular formula is C8H7F4NC_8H_7F_4N with a molecular weight of approximately 193.145 g/mol. The presence of the trifluoromethyl group significantly enhances its chemical reactivity and biological properties, making it a valuable compound in various fields, particularly in pharmaceuticals and agrochemicals .

Physical and Chemical Properties

The compound exhibits notable physical properties, including:

  • Boiling Point: Approximately 207-208 °C
  • Density: 1.393 g/mL at 25 °C
  • Refractive Index: 1.466

These properties contribute to its utility in different

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Following proper disposal procedures according to local regulations.
3-Chloro-4-fluoro-5-(trifluoromethyl)anilineC7H4ClF4NC_7H_4ClF_4NChlorine instead of fluorine; different reactivity2-Chloro-4-(trifluoromethyl)anilineC7H6ClF3NC_7H_6ClF_3NDifferent positioning of chlorine; varied applications3-Chloro-5-trifluoromethylanilineC7H6ClF3NC_7H_6ClF_3NSimilar trifluoromethyl group; distinct reactivity4-Chloro-3-(trifluoromethyl)anilineC7H6ClF3NC_7H_6ClF_3NChlorine substituent; used in herbicide formulations

Uniqueness: The presence of both fluoro and trifluoromethyl groups in the structure of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline enhances its electrophilicity and biological activity compared to other similar compounds.

The applications of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline span several fields:

  • Pharmaceutical Industry: Used as a building block in the synthesis of biologically active compounds.
  • Agrochemicals: Its derivatives are explored for herbicidal properties, enhancing crop protection strategies.
  • Material Science: Investigated for its liquid crystalline properties, which can be utilized in advanced materials development .

Several synthesis methods for 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline have been reported:

  • Direct Fluorination: This method involves the introduction of fluorine atoms into the aniline structure using fluorinating agents.
  • Trifluoromethylation Techniques: Utilizing hypervalent iodine reagents or other trifluoromethylating agents to introduce the trifluoromethyl group selectively.
  • Anionic Activation: This approach leverages anionic species to facilitate the formation of isoxazoles and other derivatives from trifluoromethyl-substituted anilines .

Research has highlighted various interactions involving 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline:

  • Enzyme Interactions: Studies indicate that this compound can interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Cellular Mechanisms: Investigations have shown that it can affect gene expression related to metabolism, suggesting potential therapeutic applications in metabolic disorders .

Several compounds share structural similarities with 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Fluoro-N-methyl-3-(trifluoromethyl)anilineC7H5F4NC_7H_5F_4NContains a methyl group; used in bio

Spectroscopic Analysis

Fourier Transform Infrared and Raman Spectral Signatures

The vibrational spectroscopic analysis of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline reveals characteristic absorption patterns consistent with trifluoromethyl-substituted aniline derivatives. Based on systematic studies of related compounds, the Fourier Transform Infrared spectrum exhibits distinctive features in several spectral regions [1] [2] [3].

The amino group stretching vibrations appear as characteristic bands in the high-frequency region. The asymmetric nitrogen-hydrogen stretching mode manifests as a medium-strength absorption at approximately 3659 wavenumbers, while the symmetric stretching vibration occurs at lower frequency around 3506 wavenumbers [1] [4]. These frequencies are consistent with primary aromatic amines and show minimal shifts due to the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 wavenumber region, appearing at frequencies of 3050, 3022, and 3099 wavenumbers in both infrared and Raman spectra [1] [4]. These bands are relatively insensitive to the nature of substituents on the aromatic ring, maintaining their characteristic positions despite the presence of multiple electron-withdrawing groups.

The aromatic carbon-carbon stretching vibrations manifest in the 1400-1650 wavenumber region, with prominent bands observed at 1509, 1630, and 1458 wavenumbers [1] [4]. These vibrations are particularly sensitive to substitution patterns and provide valuable information about the electronic structure of the benzene ring. The presence of multiple electron-withdrawing substituents causes slight shifts in these frequencies compared to unsubstituted aniline.

Carbon-fluorine stretching vibrations represent one of the most diagnostic features of the spectrum. The aromatic carbon-fluorine stretch appears at approximately 1220 wavenumbers in the infrared spectrum, while the trifluoromethyl carbon-fluorine stretches occur over a broader range from 1000-1360 wavenumbers [1] [5] [6]. The symmetric trifluoromethyl stretching mode is particularly prominent at 1036-1040 wavenumbers, appearing as a strong, polarized band in Raman spectra.
The characteristic trifluoromethyl deformation modes appear in the low-frequency region between 290-340 wavenumbers [1] [6] [7]. These modes are highly diagnostic for trifluoromethyl-containing compounds and show medium intensity in both infrared and Raman spectra. The exact frequency depends on the substitution pattern and electronic environment of the trifluoromethyl group.

Ring deformation modes, including in-plane and out-of-plane bending vibrations, are observed in the 400-1200 wavenumber region [1] [8]. The ring breathing mode typically appears around 800-900 wavenumbers, while various carbon-hydrogen in-plane bending modes are distributed throughout the fingerprint region with frequencies at 949, 1010, and 1154 wavenumbers.

Proton Nuclear Magnetic Resonance and Fluorine-19 Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline through both proton and fluorine-19 observations. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns consistent with the substitution pattern of this aniline derivative [5] [9] [10].

The aromatic proton signals appear in the downfield region between 6.5-7.2 parts per million. The proton at position 2, meta to the amino group, resonates as a doublet in the range 6.8-7.2 parts per million due to coupling with the adjacent aromatic proton [5] [9]. The proton at position 6, ortho to the amino group, appears as a doublet at 6.5-6.9 parts per million, showing the characteristic upfield shift caused by the electron-donating effect of the amino substituent.

The methyl group attached to carbon-3 produces a characteristic singlet in the aliphatic region at 2.2-2.4 parts per million [5] [11]. This signal integrates for three protons and shows no coupling to other protons due to its isolation from the aromatic system by the intervening carbon atom.
The amino group protons appear as a broad singlet in the range 3.6-4.0 parts per million, integrating for two protons [5] [9]. The broadening is characteristic of amino group protons due to rapid exchange with solvent and quadrupolar relaxation effects. The chemical shift is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides crucial information about the fluorine-containing substituents. The trifluoromethyl group produces a singlet at -62 to -66 parts per million, integrating for three fluorine atoms [12] [14]. This chemical shift is characteristic of aromatic trifluoromethyl groups and reflects the electron-withdrawing nature of the substituent.

The aromatic fluorine at position 4 resonates as a singlet at -110 to -120 parts per million, integrating for one fluorine atom [12] . This chemical shift is typical for aromatic fluorines and is influenced by the electronic environment created by the adjacent methyl and trifluoromethyl substituents. The lack of fluorine-fluorine coupling indicates that the aromatic fluorine and trifluoromethyl fluorines are electronically isolated despite their proximity.

X-ray Crystallographic Studies

While specific crystallographic data for 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline is not available in the current literature, extensive crystallographic studies of related trifluoromethyl aniline derivatives provide valuable insights into the expected structural characteristics [15] [16] [17].

Crystallographic investigations of similar compounds, such as 4-Fluoro-3-(trifluoromethyl)aniline and other trifluoromethyl-substituted anilines, reveal common structural features that can be extrapolated to the target compound [16] [18] [17]. These studies demonstrate that trifluoromethyl anilines typically crystallize in monoclinic space groups with characteristic intermolecular interactions.

The molecular packing in crystals of trifluoromethyl anilines is dominated by hydrogen bonding interactions involving the amino group. Nitrogen-hydrogen to fluorine hydrogen bonds are particularly important, with typical distances of 2.8-2.9 Angstroms [15] [16]. These interactions often lead to the formation of dimeric structures or chain-like arrangements in the crystal lattice.

The trifluoromethyl group typically adopts conformations that minimize steric interactions with neighboring substituents while maximizing favorable intermolecular contacts [16] [17]. In the case of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline, the trifluoromethyl group is expected to be oriented approximately perpendicular to the benzene ring plane to minimize steric clash with the adjacent fluorine and methyl substituents.

Crystal packing studies reveal that fluorine atoms play crucial roles in stabilizing the three-dimensional structure through carbon-hydrogen to fluorine interactions and fluorine-fluorine contacts [17] [15]. These weak interactions, while individually modest in strength, collectively contribute significantly to the overall crystal stability and influence physical properties such as melting point and solubility.

The planar nature of the aniline core is typically maintained in the crystal structure, with minimal deviation from planarity due to the aromatic character of the benzene ring [16] [17]. However, the amino group may show slight pyramidalization, particularly when involved in multiple hydrogen bonding interactions with neighboring molecules.

Unit cell parameters for related compounds suggest that 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline would likely crystallize with cell dimensions in the range of 8-15 Angstroms for the a and b axes, and 10-20 Angstroms for the c axis, depending on the specific space group and molecular packing arrangement [16] [18].

Computational Geometry Optimization

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline. Based on computational studies of related trifluoromethyl anilines using Becke's three-parameter Lee-Yang-Parr functional with various basis sets, the geometric parameters can be predicted with high accuracy [2] [3].

The benzene ring maintains its aromatic character with carbon-carbon bond lengths ranging from 1.385 to 1.403 Angstroms [1]. These values are typical for substituted benzenes and reflect the electron-withdrawing effects of the fluorine and trifluoromethyl substituents. The carbon-carbon bonds adjacent to electron-withdrawing groups show slight contraction compared to those near electron-donating substituents.

The carbon-nitrogen bond connecting the amino group to the benzene ring has a calculated length of approximately 1.416 Angstroms [1]. This value is characteristic of aromatic amines and indicates significant overlap between the nitrogen lone pair and the aromatic π-system. The bond length is minimally affected by the presence of electron-withdrawing substituents at the meta and para positions.
The aromatic carbon-fluorine bond at position 4 exhibits a calculated length of 1.361 Angstroms, which is typical for aromatic carbon-fluorine bonds [1]. This bond is shorter and stronger than aliphatic carbon-fluorine bonds due to the partial double-bond character arising from fluorine lone pair donation to the aromatic system.

The trifluoromethyl group shows characteristic geometric parameters with a carbon-carbon bond length of 1.501 Angstroms connecting it to the benzene ring [1]. The carbon-fluorine bonds within the trifluoromethyl group have an average length of 1.338 Angstroms, slightly longer than the aromatic carbon-fluorine bond due to the tetrahedral hybridization of the trifluoromethyl carbon.

Bond angles within the benzene ring deviate slightly from the ideal 120 degrees due to the influence of substituents [1]. The carbon-carbon-carbon angles range from 117.8 to 122.1 degrees, with larger angles observed adjacent to bulky substituents such as the trifluoromethyl group. The fluorine-carbon-fluorine angles within the trifluoromethyl group are approximately 107.8 degrees, close to the tetrahedral angle.

Dihedral angles provide important information about the three-dimensional structure. The trifluoromethyl group is oriented approximately perpendicular to the benzene ring plane, with a dihedral angle of 88.5 degrees [20]. This orientation minimizes steric interactions while maintaining optimal orbital overlap. The amino group shows slight pyramidalization with a dihedral angle of 5.2 degrees from planarity, indicating minimal deviation from the aromatic plane.

The methyl group at position 3 adopts a conformation that minimizes steric interactions with neighboring substituents, with a dihedral angle of 1.8 degrees relative to the benzene ring plane . This nearly planar arrangement is favored due to the small size of the methyl group and the absence of significant steric hindrance from adjacent substituents.

Electronic structure calculations reveal that the compound exhibits significant charge polarization due to the electron-withdrawing effects of the fluorine and trifluoromethyl substituents [3]. The amino group retains its electron-donating character but shows reduced electron density compared to unsubstituted aniline. The trifluoromethyl group acts as a strong electron-withdrawing group, significantly affecting the electronic distribution within the aromatic system.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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